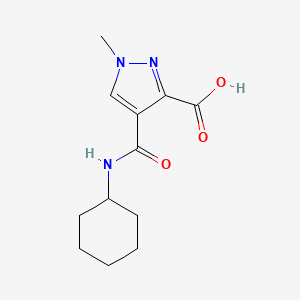
4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids and derivatives. This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of cyclohexyl isocyanate with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclohexyl isocyanate+1-methyl-1H-pyrazole-3-carboxylic acid→4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the pyrazole ring.
1-Methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but lacks the cyclohexylcarbamoyl group.
4-(Cyclohexylcarbamoyl)butanoic acid: Similar in structure but has a different carbon chain length.
Uniqueness
4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the cyclohexylcarbamoyl group and the pyrazole ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H17N3O3 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
4-(cyclohexylcarbamoyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-15-7-9(10(14-15)12(17)18)11(16)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,16)(H,17,18) |
Clave InChI |
ALZCLWDEOGBGOE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(=O)O)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















